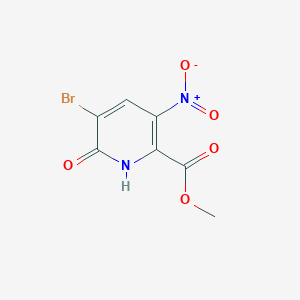

Methyl 5-Bromo-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate

描述

Methyl 5-bromo-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate is a brominated pyridine derivative featuring a nitro (-NO₂) group at position 3, a methyl ester at position 2, and a keto-enol tautomeric system at position 5.

属性

分子式 |

C7H5BrN2O5 |

|---|---|

分子量 |

277.03 g/mol |

IUPAC 名称 |

methyl 5-bromo-3-nitro-6-oxo-1H-pyridine-2-carboxylate |

InChI |

InChI=1S/C7H5BrN2O5/c1-15-7(12)5-4(10(13)14)2-3(8)6(11)9-5/h2H,1H3,(H,9,11) |

InChI 键 |

UIXRDUGFSLDBFO-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)C1=C(C=C(C(=O)N1)Br)[N+](=O)[O-] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Bromo-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate typically involves the reaction of 5-nitropyridine-3-carboxylic acid with bromine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and a catalyst, such as sulfuric acid. The reaction mixture is heated to a specific temperature to facilitate the bromination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent yield and purity of the compound. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize the production process .

化学反应分析

Types of Reactions

Methyl 5-Bromo-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Substitution: The carboxylate ester can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions, and strong acids or bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted pyridines, and carboxylic acids.

科学研究应用

Methyl 5-Bromo-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

作用机制

The mechanism of action of Methyl 5-Bromo-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action .

相似化合物的比较

Substituent Effects on Physical and Chemical Properties

The table below summarizes key analogs and their differences in substituents and properties:

*Hypothetical formula based on substituents; †Calculated molecular weight.

Key Observations:

- Nitro Group Impact : The nitro group at position 3 in the target compound is strongly electron-withdrawing, which likely reduces basicity compared to analogs with methyl or hydroxyl groups. This effect may also lower solubility in polar solvents due to decreased hydrogen-bonding capacity relative to hydroxyl-containing analogs (e.g., CAS 1190198-25-4) .

- Positional Isomerism: The placement of substituents significantly alters properties.

- Thermal Stability : The methyl-substituted analog (CAS 1334499-25-0) has a defined melting point (186–188°C), suggesting higher crystallinity than the nitro-substituted target, which may exhibit lower melting due to nitro’s bulky nature .

生物活性

Methyl 5-bromo-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS: 2753209-10-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C8H7BrN2O5

Molecular Weight: 291.06 g/mol

IUPAC Name: Methyl 5-bromo-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate

Purity: 95%

CAS Number: 2753209-10-6

Antimicrobial Activity

Recent studies have demonstrated that methyl 5-bromo-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate exhibits potent antimicrobial properties. It has been evaluated against various pathogenic bacteria and fungi, showcasing effective inhibition zones and minimum inhibitory concentration (MIC) values.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.25 | Strong antibacterial |

| Escherichia coli | 0.50 | Moderate antibacterial |

| Candida albicans | 0.75 | Effective antifungal |

The compound's mechanism of action involves disruption of bacterial cell wall synthesis and interference with metabolic pathways, leading to cell death.

Anti-inflammatory Effects

In addition to its antimicrobial properties, methyl 5-bromo-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate has shown significant anti-inflammatory effects in vitro. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human monocyte-derived macrophages.

Case Studies

-

In Vitro Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against a panel of bacteria and fungi. Results indicated that it significantly reduced biofilm formation in Staphylococcus aureus, outperforming traditional antibiotics like Ciprofloxacin . -

In Vivo Anti-inflammatory Study

In a murine model of inflammation, administration of methyl 5-bromo-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate resulted in a marked decrease in paw swelling and inflammatory markers compared to control groups . This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of methyl 5-bromo-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate can be attributed to several mechanisms:

-

Inhibition of DNA Gyrase:

The compound acts as an inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication . -

Disruption of Cell Membrane Integrity:

Its interaction with bacterial membranes leads to increased permeability and subsequent cell lysis . -

Modulation of Immune Response:

The compound's ability to modulate cytokine production indicates its potential role in immune response regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。